molecular formula C25H34F2O3 B1139084 LG 101506

LG 101506

货号: B1139084
分子量: 420.5 g/mol
InChI 键: BHIBZAZKKARFIM-XRYBSMBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LG 101506 是一种选择性口服活性类维生素X受体(RXRs)调节剂。最初合成它是为了克服其他类维生素X受体调节剂的一些不良副作用。 This compound 已在 2 型糖尿病和癌症研究中显示出潜力,因为它能够以高亲和力调节 RXRs .

科学研究应用

LG 101506 具有广泛的科学研究应用,包括:

    化学: 用作各种化学反应和研究中的调节剂。

    生物学: 研究其在调节生物途径和细胞过程中的作用。

    医学: 研究其在治疗 2 型糖尿病和癌症方面的潜力。 .

    工业: 用于新治疗剂和化合物的研发

准备方法

合成路线和反应条件

LG 101506 的合成涉及通过将 2 毫克化合物溶解在 50 微升二甲基亚砜 (DMSO) 中来制备母液,得到浓度为 40 毫克/毫升的母液 。该化合物可以进一步加工和制剂用于各种研究应用。

工业生产方法

This compound 的工业生产方法没有得到广泛的记录。

化学反应分析

反应类型

LG 101506 会发生几种类型的化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化。

    还原: 可以进行还原反应来改变该化合物的结构。

常用试剂和条件

主要生成物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氧化衍生物,而取代反应可以将新的官能团引入化合物中 .

相似化合物的比较

类似化合物

独特性

LG 101506 的独特之处在于其作为 RXR 调节剂的高选择性和口服活性。 它被专门设计来克服与其他类维生素X受体调节剂相关的副作用,使其成为各个领域研究的有价值化合物 .

属性

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LG 101506
Reactant of Route 2
LG 101506
Reactant of Route 3
LG 101506
Reactant of Route 4
Reactant of Route 4
LG 101506
Reactant of Route 5
LG 101506
Reactant of Route 6
LG 101506
Customer
Q & A

Q1: How does LG101506 interact with its target and what are the downstream effects?

A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].

Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?

A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].

Q3: What is the potential of LG101506 in cancer treatment and prevention?

A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。